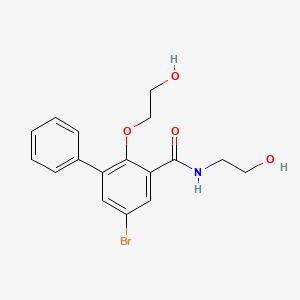![molecular formula C7H10O4 B13812087 2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid](/img/structure/B13812087.png)
2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid is a chiral compound with a unique structure that includes a formyloxolane ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a stereoselective cyclization reaction to form the oxolane ring, followed by formylation and subsequent acetic acid introduction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetic acid moiety can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation typically involves amines and coupling agents.
Major Products Formed
Oxidation: 2-[(2S,5R)-5-carboxyloxolan-2-yl]acetic acid.
Reduction: 2-[(2S,5R)-5-hydroxymethyloxolan-2-yl]acetic acid.
Substitution: Various esters and amides depending on the reagents used.
Scientific Research Applications
2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The formyloxolane ring can interact with enzymes and receptors, potentially modulating their activity. The acetic acid moiety can participate in biochemical reactions, influencing metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2S,5R)-5-hydroxymethyloxolan-2-yl]acetic acid
- 2-[(2S,5R)-5-carboxyloxolan-2-yl]acetic acid
- 2-[(2S,5R)-5-methyloxolan-2-yl]acetic acid
Uniqueness
2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid is unique due to its formyl group, which imparts distinct reactivity and potential for further chemical modifications. This sets it apart from similar compounds that may lack the formyl group or have different substituents .
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid |
InChI |
InChI=1S/C7H10O4/c8-4-6-2-1-5(11-6)3-7(9)10/h4-6H,1-3H2,(H,9,10)/t5-,6+/m0/s1 |
InChI Key |
QADSJCWXPCYUCQ-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CC(=O)O)C=O |
Canonical SMILES |
C1CC(OC1CC(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol](/img/structure/B13812014.png)
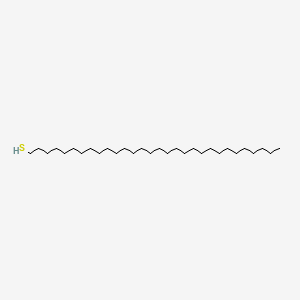
![1-[(2S,3R)-3-phenyloxiran-2-yl]ethanone](/img/structure/B13812028.png)
![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13812030.png)


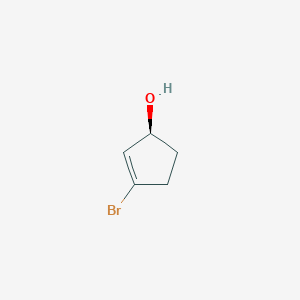
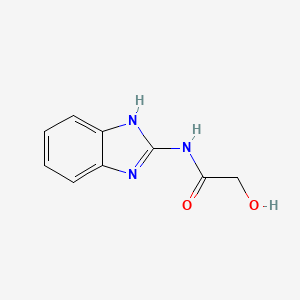


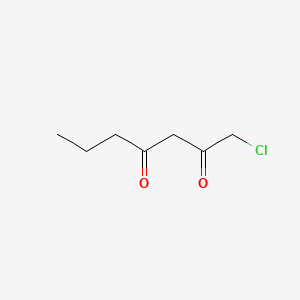
![(Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B13812113.png)

